molecular formula C17H26N2O2 B2910743 Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate CAS No. 1402666-94-7

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate

Cat. No. B2910743
CAS RN: 1402666-94-7
M. Wt: 290.407
InChI Key: BFTIREQIQMGVCP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate is a chemical compound with the CAS Number: 1402666-94-7 . It has a molecular weight of 290.41 . The IUPAC name for this compound is tert-butyl (2- (piperidin-4-yl)benzyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13/h4-7,13,18H,8-12H2,1-3H3, (H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored at room temperature . It appears as a powder .

Advantages and Limitations for Lab Experiments

The use of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate as a protecting group has several advantages. It is stable, easy to handle, and can be selectively cleaved under mild conditions. However, it also has some limitations. The protecting group can be difficult to remove in some cases, and it may interfere with certain reactions.

Future Directions

There are several potential future directions for the use of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate in scientific research. One area of interest is the development of new protecting groups with improved properties. Another area of interest is the use of this compound in the synthesis of complex molecules, such as natural products and pharmaceuticals. Additionally, this compound may have potential applications in the development of new materials and catalysts.

Synthesis Methods

The synthesis of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate involves the reaction of tert-butyl chloroformate with N-[(2-piperidin-4-ylphenyl)methyl]amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid.

Scientific Research Applications

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate has been widely used in scientific research as a protecting group for amines. It is commonly used in the synthesis of peptides and other complex organic molecules. The protecting group is added to the amine to prevent unwanted reactions during the synthesis process. Once the synthesis is complete, the protecting group can be removed to reveal the desired product.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13/h4-7,13,18H,8-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIREQIQMGVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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